molecular formula C17H18FN3O B4936233 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine

1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B4936233
M. Wt: 299.34 g/mol
InChI Key: XCIXHYHCWBTXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as FPBP, is a chemical compound that has been studied for its potential use in various scientific research applications.

Mechanism of Action

1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine acts as a partial agonist at the dopamine D4 receptor, which is involved in regulating the release of dopamine in the brain. By binding to this receptor, 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine can modulate the activity of dopamine in the brain, which may have implications for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, as well as effects on other neurotransmitter systems such as serotonin and norepinephrine. 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been shown to have effects on gene expression and protein synthesis in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine in lab experiments is its high affinity for the dopamine D4 receptor, which allows for precise targeting of this receptor. However, one limitation is that 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine may have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research related to 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine, including further investigation of its effects on dopamine release and other neurotransmitter systems, as well as its potential use in the treatment of psychiatric disorders. Additionally, future research could focus on developing more selective ligands for the dopamine D4 receptor, which could have implications for the development of new treatments for psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine involves several steps, including the reaction of 3-fluorobenzylamine with 3-pyridinecarboxylic acid, followed by the addition of piperazine and the use of a coupling agent. The final product is obtained through purification and isolation.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied for its potential use in various scientific research applications, including as a ligand for the dopamine D4 receptor, which is involved in regulating mood, cognition, and behavior. 1-(3-fluorobenzyl)-4-(3-pyridinylcarbonyl)piperazine has also been studied for its potential use in the treatment of psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O/c18-16-5-1-3-14(11-16)13-20-7-9-21(10-8-20)17(22)15-4-2-6-19-12-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIXHYHCWBTXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Fluorobenzyl)piperazin-1-yl](pyridin-3-yl)methanone

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